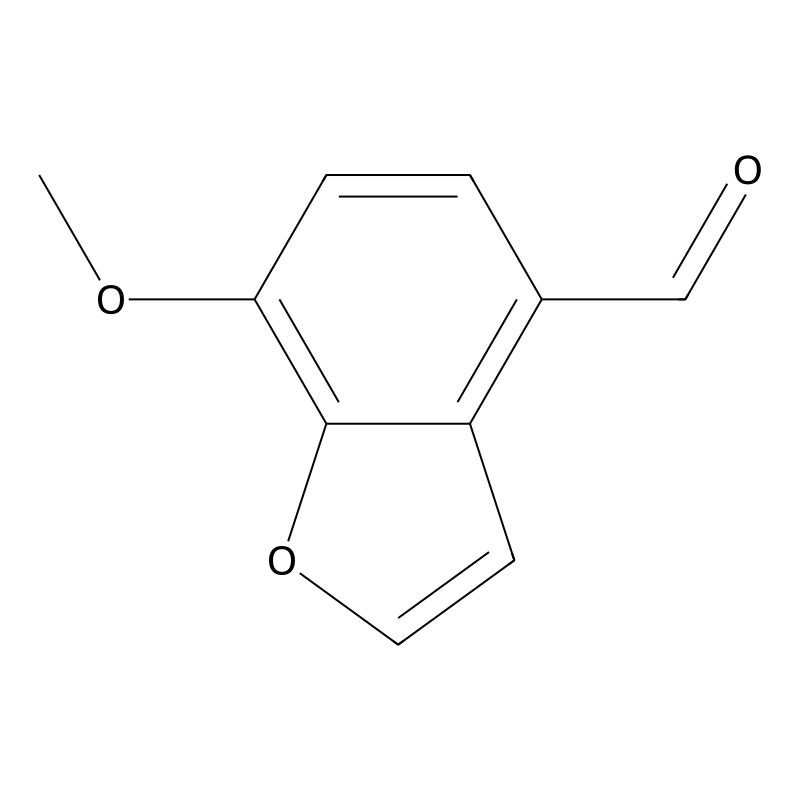

7-Methoxybenzofuran-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-Methoxybenzofuran-4-carbaldehyde is an organic compound characterized by its unique benzofuran structure, which includes a methoxy group and an aldehyde functional group. Its molecular formula is , and it has a molecular weight of 176.17 g/mol. This compound is notable for its diverse chemical reactivity and biological activities, making it a valuable intermediate in organic synthesis and a candidate for medicinal applications .

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

- Reduction: It can be reduced to alcohols or amines.

- Condensation: The compound may undergo condensation reactions to form larger, more complex structures.

- Nucleophilic Addition: The aldehyde can react with nucleophiles, leading to the formation of various derivatives .

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 7-Methoxybenzofuran-4-carbaldehyde exhibits significant biological activities. Notably, it has been shown to possess neuroprotective and antioxidant properties. Studies suggest that derivatives of benzofuran compounds can protect neuronal cells from oxidative stress and excitotoxicity, indicating potential therapeutic applications in neurodegenerative diseases. Additionally, this compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

The synthesis of 7-Methoxybenzofuran-4-carbaldehyde typically involves several key steps:

- Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenolic compounds and carbonyl precursors.

- Introduction of the Methoxy Group: This step often employs methylation techniques using reagents like dimethyl sulfate or methyl iodide.

- Aldehyde Formation: The final step usually involves oxidation of an appropriate precursor or direct introduction of the aldehyde functional group through specific synthetic pathways .

Alternative methods include cyclization reactions and condensation techniques that utilize different starting materials to achieve similar structures.

7-Methoxybenzofuran-4-carbaldehyde has several notable applications:

- Medicinal Chemistry: Its neuroprotective and anticancer properties make it a candidate for drug development.

- Material Science: The compound's unique structure allows for potential use in creating novel materials with specific properties.

- Organic Synthesis: It serves as a versatile intermediate for synthesizing various organic compounds .

Studies on the interactions of 7-Methoxybenzofuran-4-carbaldehyde with biological systems have revealed its potential to modulate enzyme activity and influence cell signaling pathways. Its ability to scavenge free radicals suggests mechanisms that could mitigate oxidative stress in cells. Furthermore, research into its binding affinity with specific receptors could unveil additional therapeutic targets .

Several compounds share structural similarities with 7-Methoxybenzofuran-4-carbaldehyde. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Methoxybenzofuran | Lacks phenyl substituent | Primarily used for neuroprotection |

| 2-(4-Hydroxyphenyl)-7-methoxybenzofuran | Contains hydroxyl group | Exhibits enhanced antioxidant activity |

| 6-Methoxy-2-naphthaldehyde | Naphthalene structure instead of benzofuran | Used in dye synthesis and as a precursor in organic reactions |

The uniqueness of 7-Methoxybenzofuran-4-carbaldehyde lies in its specific combination of functional groups, which confers distinct biological activities and synthetic utility compared to these similar compounds .